molecular formula C12H13FN2OS B14758779 5-(4-Fluoro-3-isopropoxyphenyl)thiazol-2-amine

5-(4-Fluoro-3-isopropoxyphenyl)thiazol-2-amine

Cat. No.: B14758779
M. Wt: 252.31 g/mol
InChI Key: RMHJQYXOJCBBRG-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-isopropoxyphenyl)thiazol-2-amine is a chemical compound with the molecular formula C12H13FN2OS It is a member of the thiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-isopropoxyphenyl)thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Substitution Reaction: The 4-fluoro-3-isopropoxyphenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the thiazole ring with a suitable fluorinated phenyl derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-isopropoxyphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydrothiazole form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenated phenyl derivatives and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Fluoro-3-isopropoxyphenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-isopropoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorinated phenyl group enhances the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-4-methyl-1,3-thiazol-2-amine
  • 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
  • 4-Isopropyl-5-methyl-1,3-thiazol-2-amine

Uniqueness

5-(4-Fluoro-3-isopropoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluoro-3-isopropoxyphenyl group differentiates it from other thiazole derivatives, potentially leading to unique interactions and applications in various fields.

Properties

Molecular Formula

C12H13FN2OS

Molecular Weight

252.31 g/mol

IUPAC Name

5-(4-fluoro-3-propan-2-yloxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13FN2OS/c1-7(2)16-10-5-8(3-4-9(10)13)11-6-15-12(14)17-11/h3-7H,1-2H3,(H2,14,15)

InChI Key

RMHJQYXOJCBBRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2=CN=C(S2)N)F

Origin of Product

United States

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